

Physical and chemical properties of Magnolioside.

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Compound of Interest

Compound Name: *Magnolioside*

Cat. No.: *B1231911*

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Magnolioside: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnolioside, a naturally occurring phenylpropanoid glycoside, has garnered significant scientific interest due to its promising pharmacological activities, particularly its neuroprotective effects. Isolated from various plant species, including *Angelica gigas* Nakai, this compound is a subject of ongoing research for its potential therapeutic applications. This technical guide provides a comprehensive overview of the physical and chemical properties of **Magnolioside**, detailed experimental protocols for its study, and an exploration of its known biological signaling pathways.

Physicochemical Properties

Magnolioside is a white to off-white crystalline powder. Its core structure consists of a coumarin aglycone linked to a glucose moiety. While some physical properties like a specific melting and boiling point are not extensively reported in publicly available literature, a summary of its known chemical and physical characteristics is presented in Table 1.

Property	Value	Source
Molecular Formula	C ₁₆ H ₁₈ O ₉	[1][2]
Molecular Weight	354.31 g/mol	[1][2]
IUPAC Name	7-methoxy-6- [(2S,3R,4S,5S,6R)-3,4,5- trihydroxy-6- (hydroxymethyl)oxan-2- yl]oxychromen-2-one	[2]
CAS Number	20186-29-2	[2]
Appearance	White to off-white powder	[3]
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[3][4] In DMSO, solubility is reported as 50 mg/mL (141.12 mM), requiring sonication.[1]	[1][3][4]

Spectral Data

Detailed spectral analyses are crucial for the identification and characterization of **Magnolioside**. While a complete set of spectra for **Magnolioside** is not readily available in all databases, typical spectral characteristics for related coumarin glycosides can be inferred.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of **Magnolioside**. Although specific ¹H and ¹³C NMR data for **Magnolioside** are not consistently published, data for structurally similar compounds like magnolol and honokiol are available and can serve as a reference for spectral interpretation.

Table 2: Predicted ¹³C NMR Chemical Shifts for **Magnolioside** (Note: This is a predicted spectrum and should be confirmed with experimental data.)

Atom	Chemical Shift (ppm)
C-2	161.5
C-3	112.8
C-4	143.5
C-4a	113.2
C-5	112.1
C-6	145.2
C-7	149.8
C-8	103.5
C-8a	149.1
C-1'	101.2
C-2'	73.8
C-3'	77.0
C-4'	70.2
C-5'	77.5
C-6'	61.3
OCH ₃	56.4

Infrared (IR) Spectroscopy

FT-IR spectroscopy can identify the functional groups present in **Magnolioside**. The spectrum would be expected to show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O of the lactone), aromatic (C=C), and ether (C-O-C) functional groups.

Table 3: Expected FT-IR Absorption Bands for **Magnolioside**

Functional Group	Wavenumber (cm ⁻¹)
O-H (hydroxyls of glucose and phenol)	3500-3200 (broad)
C-H (aromatic and aliphatic)	3100-2850
C=O (lactone)	1750-1700
C=C (aromatic)	1600-1450
C-O (ether and alcohol)	1300-1000

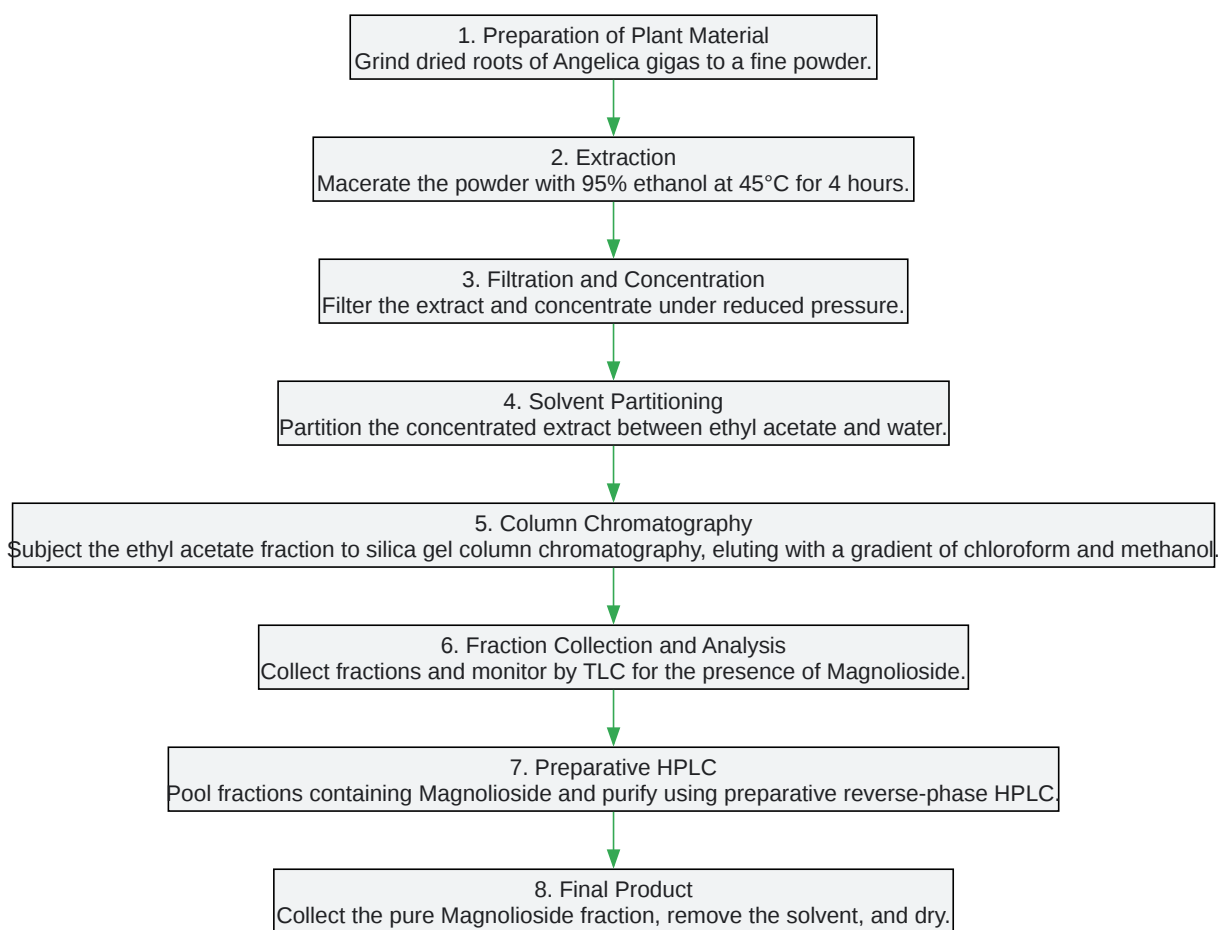
Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of **Magnolioside** in a solvent like methanol is expected to exhibit absorption maxima characteristic of the coumarin chromophore. For related compounds like magnolol and honokiol, absorption maxima are observed around 290-291 nm.

Experimental Protocols

Extraction and Isolation from *Angelica gigas* Nakai

The following is a general protocol for the extraction and isolation of coumarins, including **Magnolioside**, from the roots of *Angelica gigas*. This protocol may require optimization for specific laboratory conditions and desired purity.



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Extraction and Isolation Workflow for **Magnolioside**.

Preparative High-Performance Liquid Chromatography (HPLC) Purification

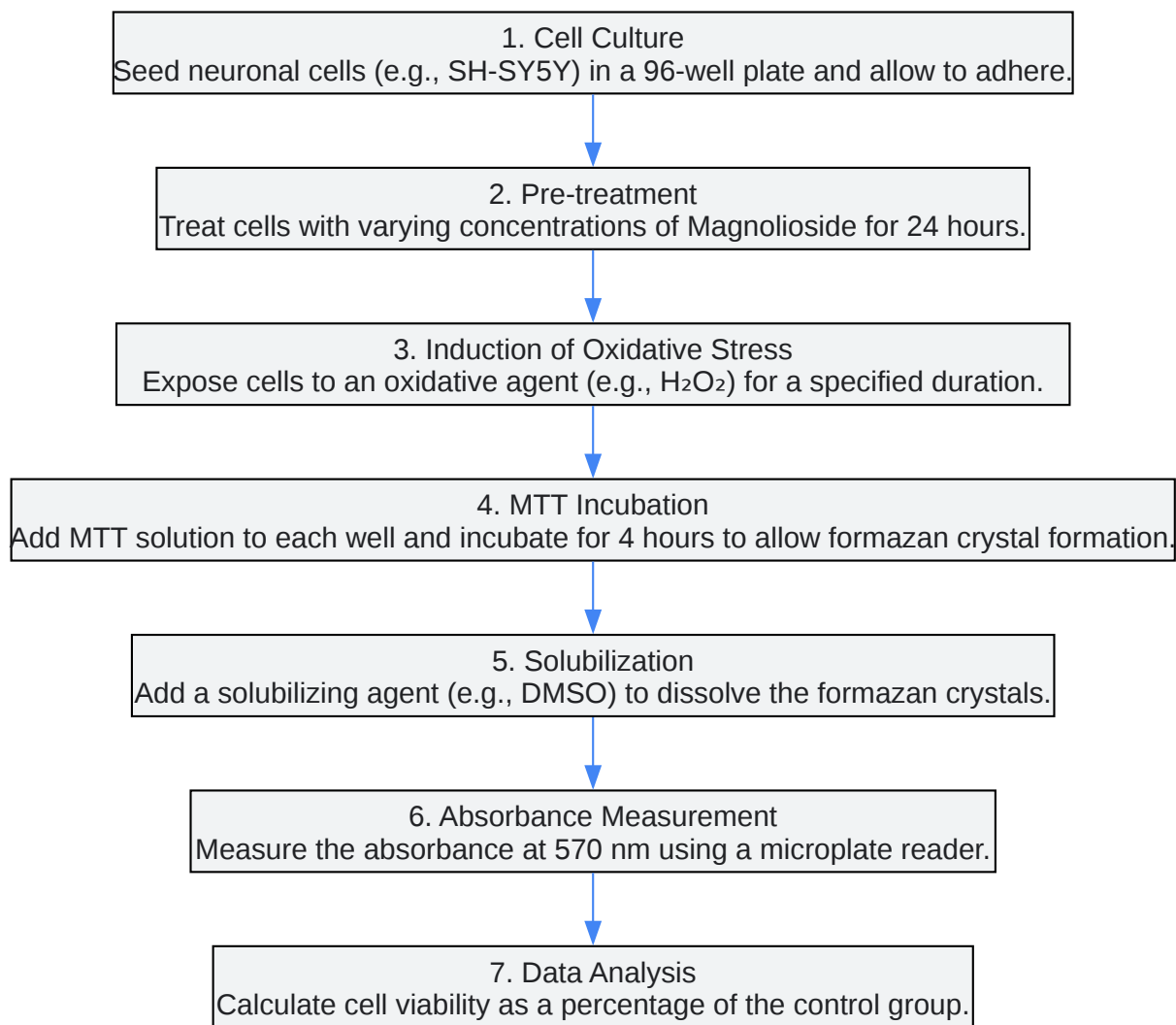
Further purification of **Magnolioside** can be achieved using preparative HPLC. The following is a representative protocol that may need to be adapted.

Table 4: Preparative HPLC Parameters for **Magnolioside** Purification

Parameter	Condition
Column	C18 reverse-phase (e.g., 250 x 20 mm, 10 µm)
Mobile Phase	A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid
Gradient	20-60% B over 40 minutes
Flow Rate	10 mL/min
Detection	UV at 254 nm and 320 nm
Injection Volume	1-5 mL of concentrated extract

Neuroprotective Activity Assay (MTT Assay)

The neuroprotective effect of **Magnolioside** can be assessed by its ability to protect neuronal cells from oxidative stress-induced cell death using the MTT assay.^[5]



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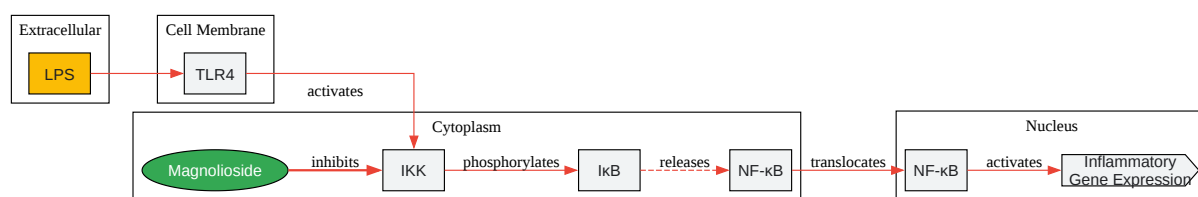
MTT Assay Workflow for Neuroprotection.

Signaling Pathways

Magnolioside and related compounds have been shown to modulate several key signaling pathways involved in inflammation and cell survival.

NF- κ B Signaling Pathway

Magnolol, a structurally similar compound, has been shown to inhibit the lipopolysaccharide (LPS)-induced activation of the NF- κ B pathway.[6] This is a critical pathway in the inflammatory response.

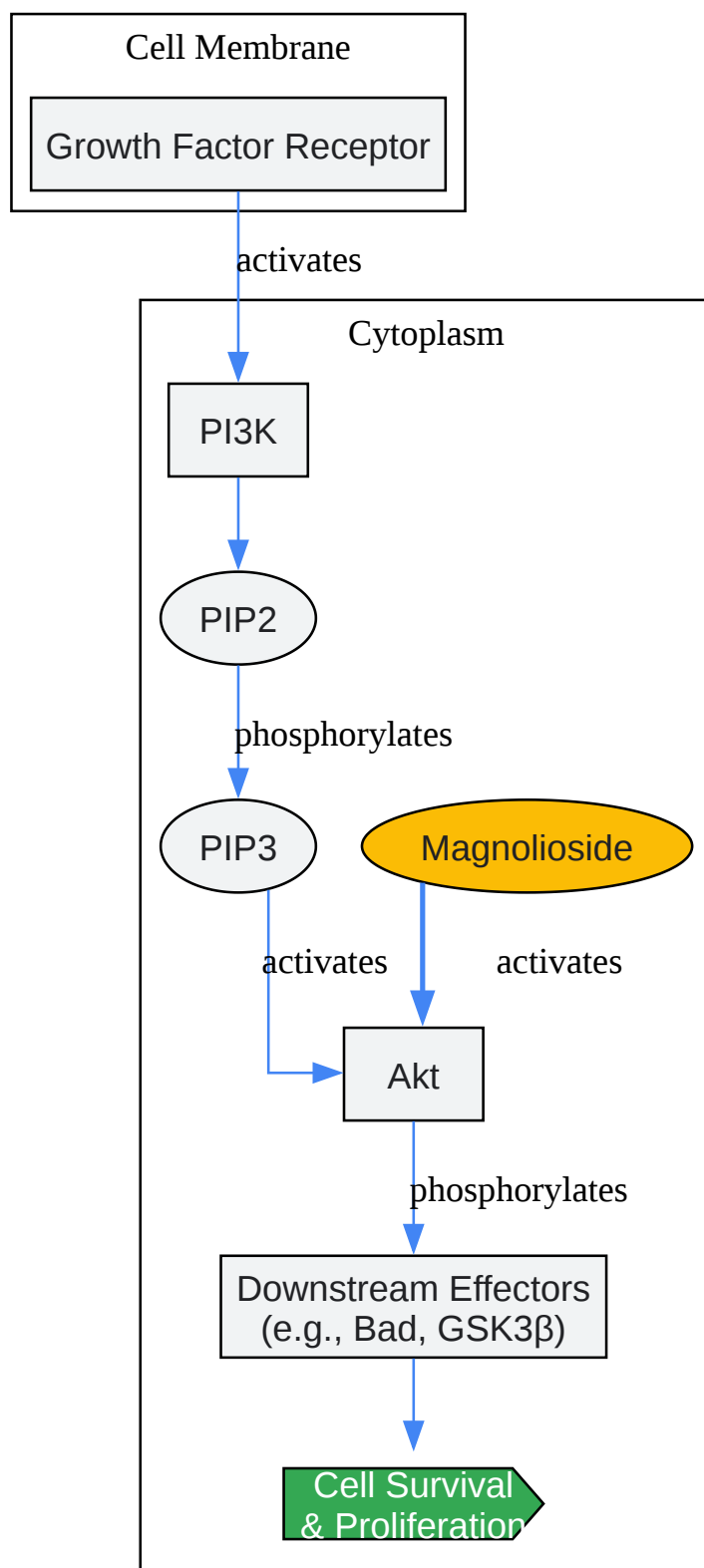


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Inhibition of the NF- κ B Signaling Pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. Some studies on related compounds suggest that **Magnolioside** may exert its neuroprotective effects through the modulation of this pathway.[1]

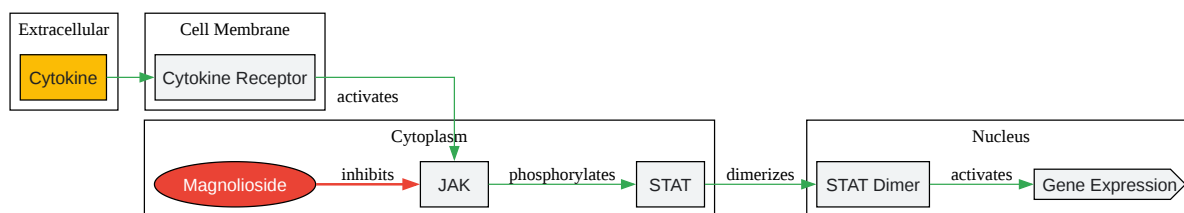


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Activation of the PI3K/Akt Signaling Pathway.

JAK-STAT Signaling Pathway

The JAK-STAT pathway is involved in cytokine signaling and has been implicated in inflammatory processes. While direct evidence for **Magnolioside** is limited, other natural compounds are known to inhibit this pathway.[7]



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Inhibition of the JAK-STAT Signaling Pathway.

Conclusion

Magnolioside is a promising natural compound with significant therapeutic potential, particularly in the realm of neuroprotection. This guide provides a foundational understanding of its physicochemical properties and outlines key experimental approaches for its investigation. Further research is warranted to fully elucidate its mechanisms of action and to establish its clinical utility. The detailed protocols and pathway diagrams presented herein are intended to serve as a valuable resource for scientists and researchers dedicated to advancing the study of this intriguing molecule.

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